![molecular formula C18H9Br2ClO5 B288807 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate](/img/structure/B288807.png)
2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the family of coumarin derivatives and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of enzymes involved in the inflammatory response and to have antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One potential area of study is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been reported by several researchers. The most common method involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-chlorobenzoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. This reaction leads to the formation of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
---|---|
Molecular Formula |
C18H9Br2ClO5 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H9Br2ClO5/c19-11-5-10-6-13(18(24)26-16(10)14(20)7-11)17(23)25-8-15(22)9-1-3-12(21)4-2-9/h1-7H,8H2 |
InChI Key |
QZZDKQYBWFTAAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl |
Origin of Product |
United States |
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